![molecular formula C14H17N5O3 B2776881 2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-93-4](/img/structure/B2776881.png)
2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Description
2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as TOPIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a purine derivative and has been found to possess unique biochemical and physiological properties that make it an interesting candidate for further research.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of mesoionic purinone analogs, including compounds similar to "2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione", has been explored for their unique chemical properties and potential applications. For instance, Coburn and Taylor (1982) described the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, highlighting their tautomeric forms and reactivity in hydrolytic ring-opening reactions, which could be foundational for developing novel chemical entities (Coburn & Taylor, 1982).
Biological Activity
Various studies have focused on the biological activities of purinone derivatives and related compounds. Nilov et al. (1995) investigated the synthesis and biological activity of 7,8-polymethylenepurine derivatives, showcasing their potential as precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995). Another study by Ram et al. (2002) outlined the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and their hepatoprotective activity, demonstrating the therapeutic potential of these compounds (Ram et al., 2002).
Pharmacological Applications
The central activity of imidazo[2,1‐f]purine‐2,4‐dione derivatives was examined for their potential as presynaptic 5HT1A receptor agonists and postsynaptic 5HT1A, 5HT2A, and D2 receptors antagonists, providing insights into their applications in treating affective disorders (Partyka et al., 2014).
Advanced Synthetic Applications
Research on carbon tetrabromide mediated oxidative C-N bond formation emphasizes the development of complex imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines, showcasing advanced synthetic techniques for constructing heterocyclic compounds with potential application in drug discovery (Huo et al., 2016).
properties
IUPAC Name |
2,4,7,8-tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-7(20)6-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(22)17(5)12(10)21/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZSLBCCKFIIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)C)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6485016 |
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